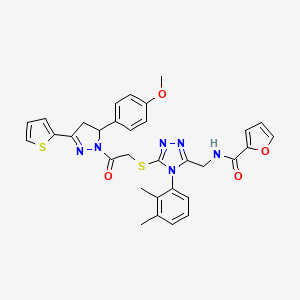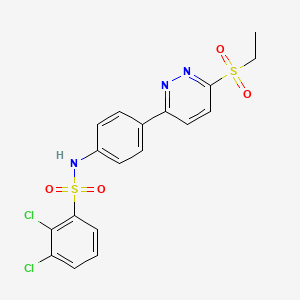
1-(2-Iodoethyl)pyrrolidine hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Iodoethyl)pyrrolidine hydroiodide is a chemical compound with the molecular formula C6H13I2N. It’s a derivative of pyrrolidine, a five-membered nitrogen-containing ring .
Synthesis Analysis
Pyrrolidine compounds can be synthesized through various methods. One common approach involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, compounds can be generated by coupling unprotected 2’-deoxyinosine with optically pure pyrrolidine-3,4-diols .Molecular Structure Analysis
The molecular structure of 1-(2-Iodoethyl)pyrrolidine hydroiodide is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes iodine atoms, contributing to its unique properties .Chemical Reactions Analysis
Pyrrolidine compounds, including 1-(2-Iodoethyl)pyrrolidine hydroiodide, can participate in various chemical reactions. The pyrrolidine ring’s stereogenicity can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery Pyrrolidine derivatives are crucial scaffolds in medicinal chemistry, offering a broad range of biological activities. The pyrrolidine ring, due to its saturated nature and sp3-hybridization, allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules. This structural feature enhances three-dimensional coverage, facilitating the design of drug candidates with diverse biological profiles. Researchers emphasize the importance of the pyrrolidine scaffold in creating bioactive molecules with target selectivity, highlighting the flexibility in synthetic strategies and the influence of steric factors on biological activity (Li Petri et al., 2021).
Structural Diversity and Biological Activities The pyrrolidine core is explored for its potential in generating a variety of compounds with significant biological activities. The versatility of pyrrolidine-based compounds extends to their ability to form complex structures with distinct biological properties, demonstrating the chemical diversity achievable with this scaffold. Such compounds are pivotal in advancing the understanding of structure-activity relationships (SAR) and developing new therapeutic agents with improved efficacy and specificity (Boča et al., 2011).
Advancements in Hybrid Catalysts The exploration of pyrrolidine derivatives in the context of catalysis highlights their role in synthetic chemistry, particularly in the development of hybrid catalysts. These catalysts are employed in the synthesis of complex molecules, demonstrating the pyrrolidine scaffold's contribution to enhancing reaction efficiencies and selectivities. The use of pyrrolidine-based catalysts signifies a step forward in the design of environmentally friendly and economically viable synthetic methodologies (Parmar et al., 2023).
Synthesis and Vibrational Assignments Research on the vibrational properties of pyrrolidine derivatives, such as 2-iodopyridine, provides insight into the structural and electronic characteristics of these compounds. Spectroscopic studies, including FT-Raman and IR spectral measurements, offer detailed information on the vibrational modes and contribute to the understanding of molecular interactions and stability. These studies are essential for the design of pyrrolidine-based compounds with desired physical and chemical properties (Sortur et al., 2008).
Wirkmechanismus
While the specific mechanism of action for 1-(2-Iodoethyl)pyrrolidine hydroiodide is not explicitly mentioned in the sources, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-iodoethyl)pyrrolidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN.HI/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWIYMVVLWPIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCI.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Iodoethyl)pyrrolidine hydroiodide | |
CAS RN |
1436856-53-9 |
Source


|
| Record name | 1-(2-iodoethyl)pyrrolidine hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2566529.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide](/img/structure/B2566532.png)
![ethyl 2-[[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2566533.png)
![Ethyl 4-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2566535.png)




![2-bromo-N-({3-[(butan-2-yl)carbamoyl]phenyl}methyl)-5-fluoropyridine-4-carboxamide](/img/structure/B2566546.png)

![4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2566550.png)

![3-(3,5-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2566552.png)